Stereoselective Metabolic Ratio Quantification Requires Enantiopure S-(+)-ODV-D6 Standards
CYP2D6 genotype exerts a statistically significant influence on the enantiomeric S/R ratio of venlafaxine metabolites in postmortem femoral blood. When analyzing 94 forensic autopsy cases positive for venlafaxine, the CYP2D6 genotype significantly influenced the ODV/VEN ratio (P=0.003) and demonstrated stereoselective metabolism wherein CYP2D6 preferentially metabolizes the R-enantiomer while CYP2C19 favors the S-enantiomer [1]. The S/R ratios of venlafaxine ranged from 0.23 to 17.6 across cases, demonstrating that racemic (±)-ODV internal standards introduce substantial enantiomer-specific quantification bias [2].
| Evidence Dimension | Analytical accuracy in enantiomer-specific quantification |
|---|---|
| Target Compound Data | Enantiopure S-(+)-ODV-D6 enables calibration specific to the S-enantiomer |
| Comparator Or Baseline | Racemic (±)-ODV-D6 or non-chiral ODV-D6 standards |
| Quantified Difference | S/R ratios vary 76-fold (range 0.23-17.6) across biological specimens; CYP2D6 effect on ODV/VEN ratio significant at P=0.003 |
| Conditions | 94 postmortem femoral blood samples analyzed for CYP2D6/CYP2C19 genotype-metabolic ratio correlation |
Why This Matters
Researchers investigating CYP2D6 pharmacogenomic effects on venlafaxine metabolism require enantiopure S-(+)-ODV-D6 to avoid systematic quantification errors introduced by variable S/R ratios when using racemic standards.
- [1] Karlsson L, Zackrisson AL, Josefsson M, Carlsson B, Green H, Kugelberg FC. Influence of CYP2D6 and CYP2C19 genotypes on venlafaxine metabolic ratios and stereoselective metabolism in forensic autopsy cases. The Pharmacogenomics Journal. 2015;15(2):165-171. View Source
- [2] Kingbäck M, Karlsson L, Zackrisson AL, Carlsson B, Josefsson M, Bengtsson F, Ahlner J, Kugelberg FC. Influence of CYP2D6 genotype on the disposition of the enantiomers of venlafaxine and its major metabolites in postmortem femoral blood. Forensic Science International. 2012;214(1-3):124-131. View Source
